Methyl 4-(2-Aminopyrimidin-4-yl)benzoate
Overview
Description
“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.238 and is categorized under esters . It is used for research purposes .
Physical And Chemical Properties Analysis
“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” has a molecular weight of 229.238 .Scientific Research Applications
Histamine H4 Receptor Ligands
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds demonstrated potential in anti-inflammatory and antinociceptive activities in animal models, highlighting their relevance in pain and inflammation research (Altenbach et al., 2008).
Synthesis of N-10-Methyl-4-Thiofolic Acid
- Elliott et al. (1975) described the synthesis of N-10-methyl-4-thiofolic acid and related compounds. These compounds were explored as potential inhibitors of the cofactor forms of tetrahydrofolate (Elliott et al., 1975).
5-HT1A Agonists
- Dounay et al. (2009) developed aminopyrimidine derivatives as novel 5-HT(1A) agonists. These compounds showed moderate potency and metabolic stability, indicative of their potential in neurological and psychiatric disorder treatments (Dounay et al., 2009).
Noncovalent Interactions and Structural Investigation
- Ali et al. (2020) synthesized compounds such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate and investigated their structures using single-crystal analysis. This research provided insights into the molecular geometry and interactions of these compounds (Ali et al., 2020).
Biological Evaluation of Schiff Base Derivatives
- Foroughifar et al. (2019) conducted a study on Schiff base derivatives, including aminopyrimidines, for their antibacterial activities. This research contributes to the development of new antibacterial agents (Foroughifar et al., 2019).
Synthesis of Nilotinib
- Yankun et al. (2011) described the synthesis of Nilotinib, a tyrosine kinase inhibitor, starting from a compound related to Methyl 4-(2-Aminopyrimidin-4-yl)benzoate. This showcases the compound's relevance in cancer treatment (Yankun et al., 2011).
Drug-likeness of Histamine H3 Receptor Ligands
- Sadek et al. (2014) synthesized compounds containing derivatives of 2-aminopyrimidine and evaluated them for binding affinity to histamine receptors. This research aids in understanding the drug-likeness properties of these compounds (Sadek et al., 2014).
Future Directions
2-aminopyrimidine derivatives, such as “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate”, have potential in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . This suggests that “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” could have potential applications in these areas in the future.
properties
IUPAC Name |
methyl 4-(2-aminopyrimidin-4-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSBGADRNPZGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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